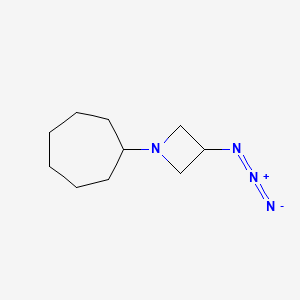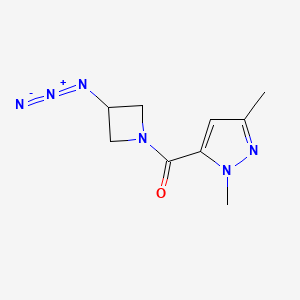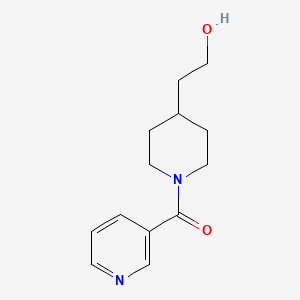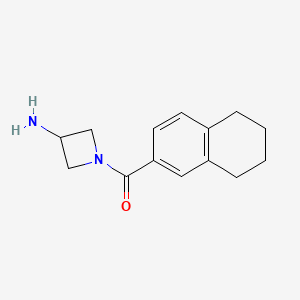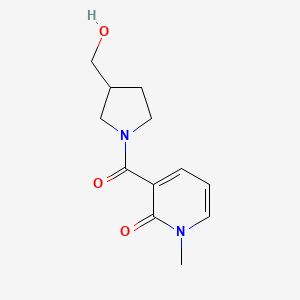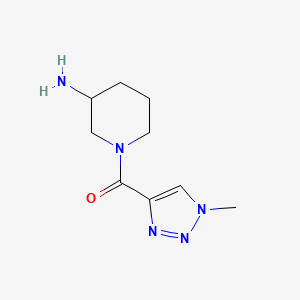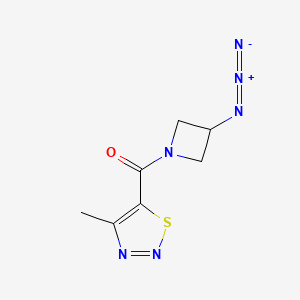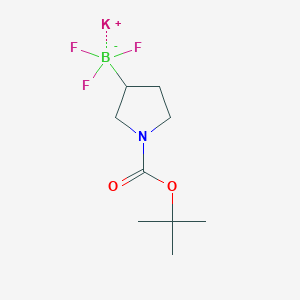
Trifluoroborate de potassium 1-Boc-pyrrolidine-3
Vue d'ensemble
Description
Potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide is a useful research compound. Its molecular formula is C9H16BF3KNO2 and its molecular weight is 277.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Réactions de couplage croisé
Trifluoroborate de potassium 1-Boc-pyrrolidine-3: est largement utilisé dans les réactions de couplage croisé, qui sont essentielles à la création de composés organiques complexes. Ces réactions sont fondamentales dans la synthèse des produits pharmaceutiques, des produits agrochimiques et des matériaux avancés. Le composé sert de source stable et fiable du groupe trifluoroborate, qui peut être couplé à divers halogénures sous catalyse au palladium .
Synthèse de dérivés d'acide boronique
Ce composé est un précurseur des acides boroniques, qui sont essentiels dans le couplage croisé de Suzuki-Miyaura - une méthode largement utilisée pour former des liaisons carbone-carbone. La transformation du trifluoroborate en acide boronique se produit dans des conditions douces, ce qui en fait un choix pratique pour la synthèse de dérivés d'acide boronique .
Chimie organométallique
En chimie organométallique, This compound est utilisé pour introduire du bore dans les structures organiques. Ceci est crucial pour le développement de nouveaux procédés catalytiques et la synthèse de composés organométalliques aux propriétés et réactivités uniques .
Chimie médicinale
Le composé trouve des applications en chimie médicinale pour la synthèse de candidats médicaments. Sa stabilité et sa réactivité le rendent approprié pour la construction de molécules complexes pouvant interagir avec les systèmes biologiques, conduisant à des agents thérapeutiques potentiels .
Science des matériaux
En science des matériaux, le composé est utilisé pour synthétiser des matériaux électroniques organiques. Les composés contenant du bore ont des propriétés électroniques uniques, ce qui les rend appropriés pour une utilisation dans les diodes électroluminescentes organiques (OLED) et les cellules photovoltaïques .
Développement de nouvelles méthodes de synthèse
This compound: est également un élément essentiel dans le développement de nouvelles méthodologies de synthèse. Les chercheurs utilisent sa réactivité unique pour créer des transformations chimiques plus efficaces, ce qui peut conduire à la découverte de nouvelles voies de réaction et à la synthèse de nouveaux composés .
Mécanisme D'action
Target of Action
Potassium 1-Boc-pyrrolidine-3-trifluoroborate is primarily used in coupling reactions . The compound’s primary targets are the molecules involved in these reactions, such as aryl, alkenyl, or alkyl halides and triflates .
Mode of Action
The compound interacts with its targets through Suzuki-Miyaura cross-coupling reactions . This involves the reaction of alkylboronic acid derivatives or alkyitrifluoroborates with aryl, alkenyl, or alkyl halides and triflates . The result is the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected biochemical pathway is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the reaction of alkylboronic acid derivatives or alkyitrifluoroborates with aryl, alkenyl, or alkyl halides and triflates . The downstream effects include the formation of new carbon-carbon bonds .
Result of Action
The molecular and cellular effects of Potassium 1-Boc-pyrrolidine-3-trifluoroborate’s action include the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds .
Analyse Biochimique
Biochemical Properties
Potassium 1-Boc-pyrrolidine-3-trifluoroborate plays a significant role in biochemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The trifluoroborate moiety in Potassium 1-Boc-pyrrolidine-3-trifluoroborate is known to participate in these reactions, enhancing the efficiency and selectivity of the coupling process . Additionally, it interacts with palladium catalysts, which are essential for the cross-coupling reactions .
Cellular Effects
Potassium 1-Boc-pyrrolidine-3-trifluoroborate has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific enzymes involved in these pathways . This compound can also impact gene expression, leading to changes in cellular metabolism and function . Studies have shown that Potassium 1-Boc-pyrrolidine-3-trifluoroborate can alter the expression of genes related to metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of Potassium 1-Boc-pyrrolidine-3-trifluoroborate involves its interaction with biomolecules at the molecular level. This compound binds to specific enzymes and proteins, modulating their activity and function . For instance, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function . The trifluoroborate moiety in Potassium 1-Boc-pyrrolidine-3-trifluoroborate is crucial for its binding interactions, enhancing its efficacy in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium 1-Boc-pyrrolidine-3-trifluoroborate can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . The degradation of Potassium 1-Boc-pyrrolidine-3-trifluoroborate can lead to a decrease in its efficacy in biochemical reactions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of Potassium 1-Boc-pyrrolidine-3-trifluoroborate vary with different dosages in animal models. At lower doses, this compound can enhance cellular function and metabolic activity . At higher doses, it may exhibit toxic or adverse effects, leading to cellular damage and dysfunction . Studies have identified specific dosage thresholds for Potassium 1-Boc-pyrrolidine-3-trifluoroborate, beyond which its effects become detrimental to cellular health .
Metabolic Pathways
Potassium 1-Boc-pyrrolidine-3-trifluoroborate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes . This compound can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization . The trifluoroborate moiety in Potassium 1-Boc-pyrrolidine-3-trifluoroborate plays a crucial role in its interactions with metabolic enzymes, enhancing its efficacy in biochemical reactions .
Transport and Distribution
Within cells and tissues, Potassium 1-Boc-pyrrolidine-3-trifluoroborate is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments . The distribution of Potassium 1-Boc-pyrrolidine-3-trifluoroborate within cells can influence its activity and function, enhancing its efficacy in biochemical reactions .
Subcellular Localization
Potassium 1-Boc-pyrrolidine-3-trifluoroborate exhibits specific subcellular localization, which can affect its activity and function . This compound is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of Potassium 1-Boc-pyrrolidine-3-trifluoroborate is crucial for its interactions with biomolecules, enhancing its efficacy in biochemical reactions .
Propriétés
IUPAC Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BF3NO2.K/c1-9(2,3)16-8(15)14-5-4-7(6-14)10(11,12)13;/h7H,4-6H2,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTWIERFLVKQOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BF3KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430219-72-9 | |
| Record name | Borate(1-), [1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidinyl]trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1430219-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium {1-[(t-butoxy)carbonyl]pyrrolidin-3-yltrifluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




